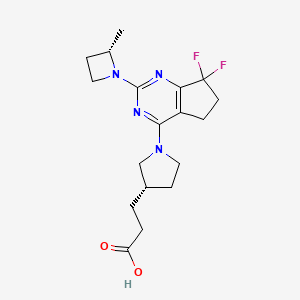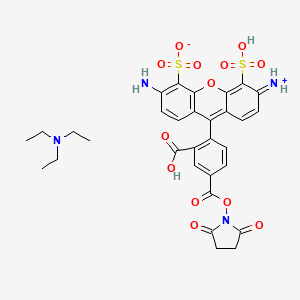
AF488 NHS ester (TEA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AF488 NHS ester (TEA) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright green fluorescence and high photostability. The compound is particularly useful for labeling proteins, peptides, and other molecules containing primary amines. The NHS ester (N-hydroxysuccinimide ester) group in AF488 NHS ester (TEA) reacts with primary amines to form stable amide bonds, making it an excellent tool for various labeling applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AF488 NHS ester (TEA) typically involves the reaction of a fluorophore with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In industrial settings, the production of AF488 NHS ester (TEA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Industrial production may also involve automated systems for synthesis, purification, and packaging to meet the high demand for this compound in research and diagnostic applications .
化学反应分析
Types of Reactions
AF488 NHS ester (TEA) primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond. This reaction is highly specific and efficient, making it ideal for labeling applications .
Common Reagents and Conditions
The reaction between AF488 NHS ester (TEA) and primary amines is typically carried out in a buffer solution with a pH range of 7-9. Common reagents include sodium bicarbonate or phosphate buffer. The reaction is usually performed at room temperature for about an hour .
Major Products
The major product of the reaction between AF488 NHS ester (TEA) and primary amines is the corresponding amide. This product retains the fluorescent properties of the AF488 dye, making it useful for various imaging and detection applications .
科学研究应用
AF488 NHS ester (TEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking molecules in various chemical reactions.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular structures and functions.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of biosensors and other analytical tools for quality control and research purposes
作用机制
The mechanism of action of AF488 NHS ester (TEA) involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the covalent attachment of the fluorescent dye to the target molecule. The fluorescence properties of AF488 allow for the visualization and tracking of the labeled molecules in various applications .
相似化合物的比较
AF488 NHS ester (TEA) is often compared with other fluorescent dyes such as FITC (fluorescein isothiocyanate) and Oregon Green 488. While all these dyes have similar excitation and emission spectra, AF488 NHS ester (TEA) is known for its higher photostability and brighter fluorescence. This makes it a preferred choice for long-term imaging and applications requiring high sensitivity .
List of Similar Compounds
- FITC (fluorescein isothiocyanate)
- Oregon Green 488
- Rhodamine Green
- Cy3
- Cy5
AF488 NHS ester (TEA) stands out due to its superior photostability and brightness, making it a valuable tool in various research and diagnostic applications .
属性
分子式 |
C31H32N4O13S2 |
|---|---|
分子量 |
732.7 g/mol |
IUPAC 名称 |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C25H17N3O13S2.C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);4-6H2,1-3H3 |
InChI 键 |
OQTDJZAVCSDIGF-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


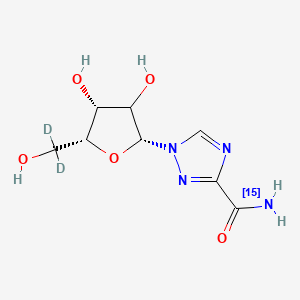


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
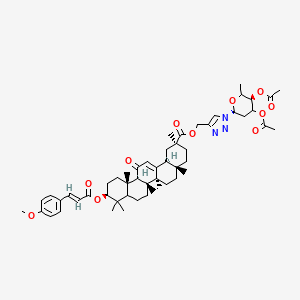
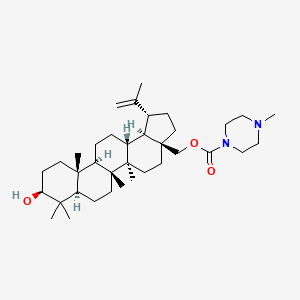
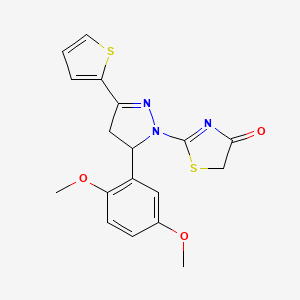
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
